Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Guaimesal (Guacetisal)
Abstract
Guaimesal, also known by its chemical name Guacetisal, is a synthetic compound derived from the esterification of acetylsalicylic acid and guaiacol. It functions as a dual-action therapeutic agent, possessing both anti-inflammatory and expectorant properties. This technical guide provides a comprehensive overview of Guaimesal, detailing its chemical structure, physicochemical properties, a robust methodology for its synthesis, and its pharmacological mechanism of action. The guide is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its characterization, therapeutic rationale, and analytical considerations.
Chemical Identity and Structure
Guaimesal is systematically known as 2-methoxyphenyl 2-acetoxybenzoate . It is a singular chemical entity formed by an ester linkage between the carboxyl group of acetylsalicylic acid (aspirin) and the hydroxyl group of guaiacol.
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IUPAC Name: (2-methoxyphenyl) 2-acetyloxybenzoate[1]
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Synonyms: Guacetisal, Aspirin guaiacol ester, ASA-G, Broncaspin[2][3]
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Molecular Formula: C₁₆H₁₄O₅[1]
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Molecular Weight: 286.28 g/mol [1]
The chemical structure combines the key pharmacophores of its parent molecules, which is fundamental to its mechanism of action as a prodrug.
Caption: Chemical Structure of Guaimesal (Guacetisal).
Physicochemical Properties
The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and pharmacokinetic profile. The properties for Guaimesal are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | - |
| Melting Point | 72 to 74.5 °C | [3][4] |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | - |
| pKa | No experimental data available. The molecule lacks strongly acidic or basic functional groups; the ester is susceptible to hydrolysis under acidic or basic conditions. | - |
Synthesis of Guaimesal
While specific literature detailing the synthesis of Guaimesal is sparse, a robust and logical synthetic route involves the esterification of acetylsalicylic acid with guaiacol. A standard laboratory procedure would utilize the conversion of acetylsalicylic acid to its more reactive acyl chloride derivative, followed by reaction with guaiacol.
Rationale for Synthetic Strategy
Direct Fischer esterification between acetylsalicylic acid and guaiacol is challenging due to the reduced nucleophilicity of the phenolic hydroxyl group of guaiacol.[5] Activating the carboxylic acid is therefore essential for achieving a high yield. Conversion to acetylsalicyl chloride provides a highly electrophilic carbonyl carbon, which readily reacts with the phenoxide of guaiacol.
Proposed Experimental Protocol
Step 1: Synthesis of Acetylsalicyl Chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend acetylsalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at 0 °C.
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Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid acetylsalicylic acid.
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Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to yield crude acetylsalicyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: Esterification of Acetylsalicyl Chloride with Guaiacol
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Dissolve guaiacol (1.0 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution and cool to 0 °C. The base acts as a scavenger for the HCl produced during the reaction.
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Dissolve the crude acetylsalicyl chloride from Step 1 in anhydrous DCM and add it dropwise to the guaiacol solution at 0 °C with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Guaimesal.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Guaimesal.
Caption: Proposed workflow for the synthesis of Guaimesal.
Spectroscopic and Chromatographic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of Guaimesal is expected to show characteristic absorption bands for its functional groups:
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~1760-1770 cm⁻¹: A strong C=O stretching vibration for the phenyl acetate ester (from the aspirin moiety).
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~1730-1740 cm⁻¹: A strong C=O stretching vibration for the phenyl benzoate ester (the newly formed ester bond).
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~3100-3000 cm⁻¹: C-H stretching for the aromatic rings.
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~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~1200-1250 cm⁻¹: C-O stretching for the ester groups and the methoxy group.
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~2840 cm⁻¹: A weak C-H stretch for the methoxy (-OCH₃) group.
The absence of a broad O-H stretching band around 3000-3300 cm⁻¹ would confirm the complete esterification of the carboxylic acid group of aspirin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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~2.2-2.4 ppm (singlet, 3H): Protons of the acetyl methyl group (-OCOCH₃).
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~3.8-3.9 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).
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~6.9-8.2 ppm (multiplets, 8H): A complex region corresponding to the eight protons on the two substituted benzene rings. The specific chemical shifts and splitting patterns will depend on the electronic effects of the substituents. Protons ortho to the ester and acetyl groups are expected to be the most downfield.[6]
¹³C NMR:
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~20-22 ppm: Carbon of the acetyl methyl group.
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~55-56 ppm: Carbon of the methoxy group.
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~120-155 ppm: Aromatic carbons. The carbons attached to oxygen (C-O) will be the most downfield in this region.
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~162-165 ppm: Carbonyl carbon of the benzoate ester.
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~168-170 ppm: Carbonyl carbon of the acetate ester.
Mass Spectrometry (MS)
In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak (M⁺) at m/z = 286 would be expected. Key fragmentation patterns would likely involve the cleavage of the ester bonds:
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Loss of the acetyl group (CH₃CO•, 43 Da) to give a fragment at m/z = 243.
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Cleavage to form the acetylsalicyloyl cation (m/z = 163) and a guaiacol radical.
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Cleavage to form the guaiacoxycarbonyl cation (m/z = 151) and an acetylsalicylate radical.
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Further fragmentation of these primary ions would also be observed.
Chromatographic Analysis
While no direct methods for Guaimesal are published, a validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method exists for the accurate determination of its active metabolite, acetylsalicylic acid (ASA), in human plasma.[5][7] This method involves extractive pentafluorobenzyl (PFB) esterification and analysis in negative-ion chemical ionization mode, demonstrating high sensitivity with a limit of quantitation of 200 pg/mL.[7]
Mechanism of Action
Guaimesal acts as a prodrug that is hydrolyzed in vivo to release its two active components: acetylsalicylic acid (aspirin) and guaiacol.[5]
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Hydrolysis: The ester linkages of Guaimesal are susceptible to hydrolysis by esterase enzymes in the plasma and tissues, releasing aspirin and guaiacol into circulation.
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Anti-inflammatory Action (Aspirin): The released aspirin exerts its well-established anti-inflammatory, analgesic, and antipyretic effects through the irreversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By acetylating a serine residue in the active site of these enzymes, aspirin blocks the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.
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Expectorant Action (Guaiacol): The released guaiacol component is believed to have expectorant properties. It is thought to increase the secretion of lower viscosity mucus in the respiratory tract, facilitating its removal through ciliary action and coughing.
Caption: Mechanism of action of Guaimesal as a prodrug.
Therapeutic Applications
The dual mechanism of Guaimesal makes it particularly suitable for the treatment of inflammatory diseases of the respiratory tract where both inflammation and mucus congestion are present. Clinical trials have investigated its use in elderly patients with such conditions.[3] It has been marketed under brand names like Broncaspin for the treatment of bronchial inflammatory disorders.[2] Its potential advantage lies in combining anti-inflammatory and expectorant effects in a single molecule, potentially simplifying treatment regimens.
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